![molecular formula C8H14ClNO3 B13592437 2-{7-Oxa-4-azaspiro[2.5]octan-6-yl}aceticacidhydrochloride](/img/structure/B13592437.png)
2-{7-Oxa-4-azaspiro[2.5]octan-6-yl}aceticacidhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{7-Oxa-4-azaspiro[25]octan-6-yl}acetic acid hydrochloride is a chemical compound with the molecular formula C8H13NO3·HCl It is known for its unique spirocyclic structure, which includes an oxygen and nitrogen atom within the ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{7-Oxa-4-azaspiro[2.5]octan-6-yl}acetic acid hydrochloride typically involves the formation of the spirocyclic ring system followed by the introduction of the acetic acid moiety. One common method involves the reaction of a suitable precursor with an aziridine derivative under controlled conditions to form the spirocyclic intermediate. This intermediate is then reacted with acetic acid to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine .
Industrial Production Methods
In an industrial setting, the production of 2-{7-Oxa-4-azaspiro[2.5]octan-6-yl}acetic acid hydrochloride may involve continuous-flow synthesis techniques. These methods offer advantages such as higher efficiency, better control over reaction parameters, and improved safety compared to traditional batch synthesis .
化学反応の分析
Types of Reactions
2-{7-Oxa-4-azaspiro[2.5]octan-6-yl}acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
科学的研究の応用
2-{7-Oxa-4-azaspiro[2.5]octan-6-yl}acetic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
作用機序
The mechanism of action of 2-{7-Oxa-4-azaspiro[2.5]octan-6-yl}acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
{7-Oxa-4-azaspiro[2.5]octan-6-yl}methanol: This compound shares a similar spirocyclic structure but differs in the functional group attached to the ring system.
1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester: Another related compound with a spirocyclic structure, used in different synthetic applications.
Uniqueness
2-{7-Oxa-4-azaspiro[2.5]octan-6-yl}acetic acid hydrochloride is unique due to its specific combination of the spirocyclic ring system and the acetic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
特性
分子式 |
C8H14ClNO3 |
|---|---|
分子量 |
207.65 g/mol |
IUPAC名 |
2-(7-oxa-4-azaspiro[2.5]octan-6-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO3.ClH/c10-7(11)3-6-4-9-8(1-2-8)5-12-6;/h6,9H,1-5H2,(H,10,11);1H |
InChIキー |
NFRJOKLEMMYIKJ-UHFFFAOYSA-N |
正規SMILES |
C1CC12COC(CN2)CC(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


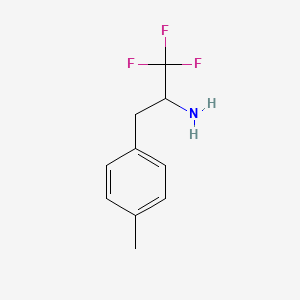
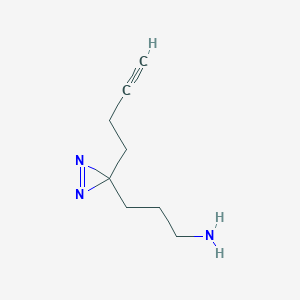
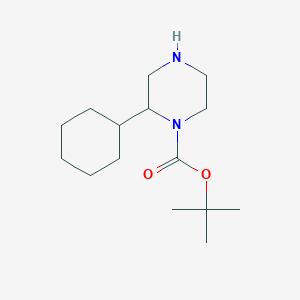
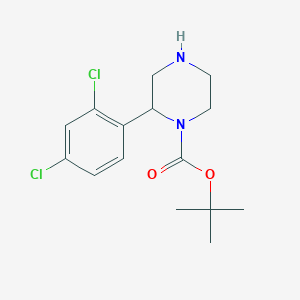

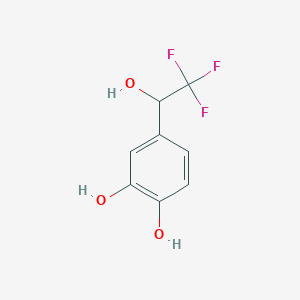
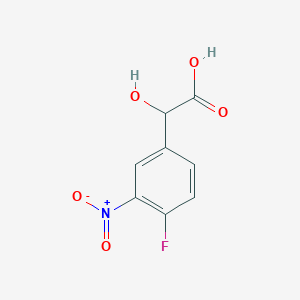
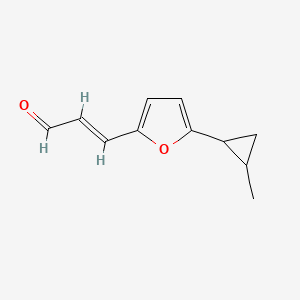
![N-[(naphthalen-1-yl)methyl]-10H-phenothiazine-10-carboxamide](/img/structure/B13592398.png)
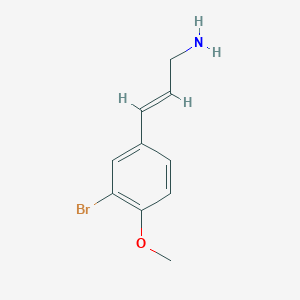
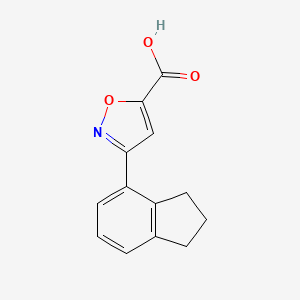
![4-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}oxane](/img/structure/B13592417.png)
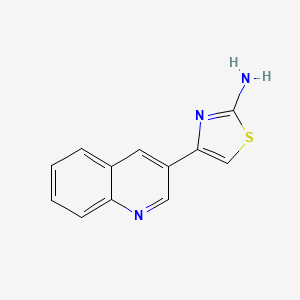
![2-[3,5-Bis(trifluoromethyl)phenyl]azetidine](/img/structure/B13592429.png)
